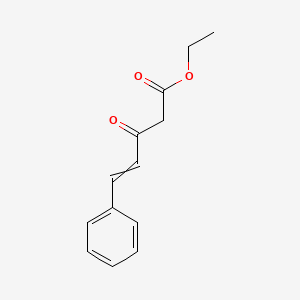

Ethyl (4E)-3-oxo-5-phenylpent-4-enoate

Description

Historical Context and Early Research on Enone Systems

The foundational chemistry for the synthesis of Ethyl (4E)-3-oxo-5-phenylpent-4-enoate and related enone systems dates back to the late 19th century with the development of the Claisen-Schmidt condensation . Independently reported by Rainer Ludwig Claisen and J. Gustav Schmidt in the 1880s, this reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. stackexchange.com Specifically, the synthesis of this compound involves the reaction between benzaldehyde (B42025) and ethyl acetoacetate (B1235776).

Early research into these enone systems, broadly classified as chalcones, was primarily focused on understanding the reaction mechanism and exploring the scope of different aromatic aldehydes and ketones that could be employed. These studies laid the groundwork for the widespread use of this reaction in modern organic synthesis.

Significance within Contemporary Organic Synthesis

The significance of Ethyl (4E)-3-oxo-5-phenylpent-4-enoate in modern organic synthesis lies in its utility as a versatile building block, particularly in multicomponent reactions . These reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials, are highly valued for their efficiency and atom economy.

A prime example of its application is in the Biginelli reaction , a one-pot cyclocondensation between a β-keto ester (like Ethyl (4E)-3-oxo-5-phenylpent-4-enoate), an aldehyde, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. nih.govmdpi.comwikipedia.orgsemanticscholar.orgresearchgate.net Dihydropyrimidinone derivatives are of considerable interest in medicinal chemistry due to their wide range of biological activities, including acting as calcium channel blockers and antihypertensive agents. nih.gov The ability of Ethyl (4E)-3-oxo-5-phenylpent-4-enoate to participate in such reactions highlights its role as a key intermediate in the generation of compound libraries for drug discovery.

Structural Features and Stereochemical Considerations

The structure of Ethyl (4E)-3-oxo-5-phenylpent-4-enoate is characterized by several key functional groups that dictate its reactivity.

| Feature | Description |

| α,β-Unsaturated Ketone | The core of the molecule, this conjugated system is susceptible to both 1,2- and 1,4- (Michael) addition reactions. |

| Ester Group | The ethyl ester provides a site for hydrolysis or transesterification and influences the electronic properties of the molecule. |

| Phenyl Group | The aromatic ring provides stability and can be substituted to modulate the compound's properties. |

| Stereochemistry | The "(4E)" designation refers to the stereochemistry of the double bond, indicating that the higher priority groups on each carbon of the double bond are on opposite sides (trans configuration). |

The (4E) isomer is generally the major or exclusive product of the Claisen-Schmidt condensation under thermodynamic control, as it is sterically more favorable than the (4Z) or cis isomer. fiveable.menumberanalytics.com This stereoselectivity is a crucial aspect of its synthesis and subsequent reactions.

Overview of Research Trajectories

Current and future research involving Ethyl (4E)-3-oxo-5-phenylpent-4-enoate and its analogs are focused on several key areas:

Development of Novel Multicomponent Reactions: Exploring new combinations of reactants with Ethyl (4E)-3-oxo-5-phenylpent-4-enoate to generate novel and complex molecular scaffolds.

Catalyst Development: Designing more efficient and environmentally friendly catalysts for its synthesis and subsequent transformations. This includes the use of solid-supported catalysts and green reaction media. semanticscholar.org

Synthesis of Biologically Active Heterocycles: Utilizing Ethyl (4E)-3-oxo-5-phenylpent-4-enoate as a precursor for the synthesis of a wider range of heterocyclic compounds beyond dihydropyrimidines, such as pyrazoles, isoxazoles, and benzodiazepines, and evaluating their medicinal potential.

Asymmetric Synthesis: Developing stereoselective methods to introduce chirality into the products derived from this achiral starting material, which is of high importance in the synthesis of pharmaceuticals.

Structure

3D Structure

Properties

Molecular Formula |

C13H14O3 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

ethyl 3-oxo-5-phenylpent-4-enoate |

InChI |

InChI=1S/C13H14O3/c1-2-16-13(15)10-12(14)9-8-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |

InChI Key |

KNUYHVRRBLEIHT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4e 3 Oxo 5 Phenylpent 4 Enoate

Conventional Synthetic Routes

Conventional methods for synthesizing Ethyl (4E)-3-oxo-5-phenylpent-4-enoate primarily rely on well-established condensation reactions and the use of specific mediating reagents to facilitate the formation of the core carbon skeleton.

Base-Promoted Condensation Reactions

The most common and direct method for the synthesis of Ethyl (4E)-3-oxo-5-phenylpent-4-enoate is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone or ester that possesses an α-hydrogen. ijarsct.co.in For the target compound, this entails the reaction between benzaldehyde (B42025) and ethyl acetoacetate (B1235776).

The reaction mechanism begins with the deprotonation of the α-carbon of ethyl acetoacetate by a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form a resonance-stabilized enolate. wikipedia.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol (B89426) addition product, a β-hydroxy keto ester, subsequently undergoes base-catalyzed dehydration to yield the final α,β-unsaturated product, Ethyl (4E)-3-oxo-5-phenylpent-4-enoate. researchgate.netscispace.com The reaction is typically performed in an alcohol solvent, like ethanol. nih.gov

| Catalyst/Base | Solvent | Temperature | Reaction Time | Yield | Reference(s) |

| NaOH (10-60%) | Ethanol/Water | Room Temp. - 50°C | 1-15 hours | Good | ijarsct.co.inresearchgate.net |

| KOH | Methanol | Room Temp. | 8 hours | Good | nih.gov |

| Ba(OH)₂ | Ethanol | Reflux | Varies | 88-98% | jchemrev.com |

Titanium-Mediated Approaches

Titanium tetrachloride (TiCl₄) is a powerful Lewis acid that can be used to promote aldol-type condensation reactions, often under milder conditions than traditional base-catalyzed methods. bohrium.comcolab.ws Its high oxophilicity allows it to activate carbonyl groups, particularly aldehydes, towards nucleophilic attack. wikipedia.org In the synthesis of Ethyl (4E)-3-oxo-5-phenylpent-4-enoate, TiCl₄ can be used to mediate the reaction between ethyl acetoacetate and benzaldehyde. bohrium.combenthamdirect.com

A prominent example of a titanium-mediated approach is the Mukaiyama aldol reaction. wikipedia.org In this method, a silyl (B83357) enol ether, derived from a ketone or ester, reacts with a carbonyl compound in the presence of a Lewis acid like TiCl₄. rsc.orgnih.gov For the synthesis of the target molecule, the silyl enol ether of ethyl acetate (B1210297) would react with cinnamaldehyde (B126680). Alternatively, TiCl₄ can directly mediate the condensation of ethyl acetoacetate with benzaldehyde by forming a titanium enolate intermediate, which then reacts with the activated aldehyde. beilstein-journals.org These methods can offer improved selectivity and yield by minimizing side reactions that can occur under strongly basic conditions. bohrium.com

| Titanium Reagent | Reactants | Key Feature | Outcome | Reference(s) |

| TiCl₄ | Ethyl acetoacetate + Benzaldehyde | Lewis acid activation of aldehyde | Promotes condensation, suppresses side reactions | bohrium.comwikipedia.org |

| TiCl₄ | Silyl enol ether + Aldehyde | Mukaiyama Aldol Reaction | Controlled C-C bond formation | wikipedia.orgnih.gov |

Other Established Chemical Transformations

Beyond direct condensation, the principles of the acetoacetic ester synthesis can be adapted to form β-keto esters like Ethyl (4E)-3-oxo-5-phenylpent-4-enoate. wikipedia.org This synthetic strategy involves the acylation of ethyl acetoacetate. thieme-connect.com The process would begin with the formation of the enolate of ethyl acetoacetate, which is then reacted with an appropriate acylating agent, such as cinnamoyl chloride. This introduces the 5-phenylpent-4-enoyl group onto the α-carbon of the ethyl acetoacetate.

A subsequent deacetylation step is required to remove the acetyl group and yield the final β-keto ester. thieme-connect.comresearchgate.net This can be achieved by heating the reaction mixture, sometimes with the addition of reagents like methanol, to promote the cleavage of the α-acetyl group. thieme-connect.com This multi-step approach provides an alternative route to the target molecule, leveraging classic C-C bond-forming strategies in organic synthesis.

Advanced and Stereoselective Synthesis

Modern synthetic efforts often focus on achieving high levels of stereocontrol, which is crucial for applications in fields such as medicinal chemistry. Advanced methodologies employ chiral catalysts and auxiliaries to direct the formation of specific stereoisomers.

Enantioselective and Diastereoselective Synthesis

Achieving stereocontrol in the synthesis of Ethyl (4E)-3-oxo-5-phenylpent-4-enoate can be approached by modifying conventional methods with chiral components. One strategy involves the use of a chiral auxiliary, a stereogenic group that is temporarily incorporated into one of the reactants to direct the stereochemical outcome of the reaction. wikipedia.orgnih.gov For instance, the acetoacetate moiety can be attached to a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam. wikipedia.orgresearchgate.net The steric influence of the auxiliary guides the approach of the benzaldehyde, leading to the formation of a specific diastereomer of the aldol product. Subsequent removal of the auxiliary reveals the enantiomerically enriched β-hydroxy keto ester, which can then be dehydrated.

Alternatively, asymmetric catalysis can be employed. Chiral Lewis acids, for example, can be used in Mukaiyama-type aldol reactions to create an asymmetric environment around the reactants. nih.gov This catalytic approach induces enantioselectivity, leading directly to a chiral product without the need for stoichiometric amounts of a chiral controller. While the synthesis of the specific target Ethyl (4E)-3-oxo-5-phenylpent-4-enoate via these methods is not extensively documented, the principles are well-established for similar β-keto esters and aldol reactions. pnas.org Biocatalytic methods, using whole-cell biocatalysts or isolated enzymes, have also been explored for the enantioselective reduction of the ketone in Ethyl (4E)-3-oxo-5-phenylpent-4-enoate to produce chiral β-hydroxy esters. researchgate.netresearchgate.net

| Method | Chiral Component | Principle | Potential Outcome | Reference(s) |

| Chiral Auxiliary | Evans Oxazolidinone, Camphorsultam | Covalently bound group directs reaction stereochemistry. | High diastereoselectivity of the aldol intermediate. | wikipedia.orgresearchgate.net |

| Asymmetric Catalysis | Chiral Lewis Acid (e.g., Ti-BINOL) | Catalyst creates a chiral pocket, favoring one enantiomeric pathway. | Enantiomerically enriched aldol product. | nih.gov |

| Biocatalysis | Whole-cell microorganisms/enzymes | Enzyme-mediated reduction of the prochiral ketone. | Enantiomerically pure (R)- or (S)-β-hydroxy ester. | researchgate.netresearchgate.net |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful and versatile methods for C-C bond formation. benthamdirect.com Several transition metals, including palladium, rhodium, and ruthenium, can be utilized to construct the carbon framework of Ethyl (4E)-3-oxo-5-phenylpent-4-enoate through various mechanistic pathways.

Palladium: Palladium-catalyzed reactions are particularly well-suited for the formation of α,β-unsaturated carbonyl compounds. One potential route is the alkenylation of a pre-formed ketone enolate. organic-chemistry.org This would involve reacting the palladium enolate of ethyl acetoacetate with a vinyl halide, such as (E)-(2-bromovinyl)benzene. The choice of ligands is crucial for the efficiency and selectivity of these coupling reactions. acs.org Another advanced palladium-catalyzed approach involves the decarboxylative allylation of allyl β-ketoesters, which generates a palladium enolate intermediate that can be trapped by an electrophile. caltech.eduresearchgate.netnih.gov

Rhodium and Ruthenium: Rhodium and ruthenium complexes are also effective catalysts for chalcone (B49325) synthesis and related transformations. jchemrev.comresearchgate.net For example, RuCl₃ has been used as a Lewis acid catalyst in Claisen-Schmidt condensations. jchemrev.com More advanced ruthenium-catalyzed processes could involve transfer hydrogenation reactions or other tandem processes to build the target structure. acs.org Ruthenium catalysts are also prominent in the asymmetric hydrogenation of β-keto esters to produce chiral alcohols, demonstrating their utility in stereoselective transformations of this class of compounds. researchgate.netoriprobe.com

| Metal Catalyst | Reaction Type | Reactants | Key Advantage | Reference(s) |

| Palladium (Pd) | Enolate Alkenylation / Cross-Coupling | Ethyl acetoacetate enolate + (E)-(2-bromovinyl)benzene | Mild reaction conditions, high functional group tolerance. | organic-chemistry.orgacs.org |

| Rhodium (Rh) | Chalcone Synthesis | Varies (e.g., via hydroacylation) | Catalytic efficiency for C-C bond formation. | researchgate.net |

| Ruthenium (Ru) | Lewis Acid Catalysis / Hydrogenation | Benzaldehyde + Ethyl Acetoacetate | Versatility in catalysis (Lewis acid, hydrogenation). | jchemrev.comresearchgate.net |

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of complex molecules. For the synthesis of compounds structurally related to Ethyl (4E)-3-oxo-5-phenylpent-4-enoate, organocatalytic approaches to the Claisen-Schmidt condensation or related Michael additions are highly relevant.

Detailed research into the organocatalytic synthesis of γ,δ-unsaturated β-keto esters has demonstrated the utility of cinchona-derived organocatalysts. nih.gov These catalysts are effective in promoting asymmetric reactions, leading to products with high enantiomeric ratios. nih.gov In a plausible organocatalytic route to Ethyl (4E)-3-oxo-5-phenylpent-4-enoate, a chiral amine catalyst, such as a proline derivative or a cinchona alkaloid, could be employed to catalyze the condensation of ethyl acetoacetate with cinnamaldehyde.

Tandem and Cascade Synthetic Strategies

Tandem and cascade reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. The synthesis of γ-keto esters and related structures has been achieved through such strategies. orgsyn.org

A potential tandem strategy for the synthesis of Ethyl (4E)-3-oxo-5-phenylpent-4-enoate could involve a base-catalyzed Claisen-Schmidt condensation followed by an in-situ dehydration. This one-pot approach would begin with the deprotonation of ethyl acetoacetate by a suitable base, such as sodium ethoxide, to form the corresponding enolate. This enolate would then add to cinnamaldehyde in an aldol-type reaction. The resulting β-hydroxy keto ester intermediate could then be dehydrated under the reaction conditions to afford the target compound. The choice of solvent and base is crucial to control the reaction pathway and minimize side reactions.

Furthermore, cascade reactions involving Michael additions are a known method for the synthesis of related compounds. mdpi.com For instance, a Michael addition of a nucleophile to an α,β-unsaturated aldehyde, followed by a subsequent reaction with an ester, could potentially be designed to form the desired scaffold.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing Ethyl (4E)-3-oxo-5-phenylpent-4-enoate, several green chemistry principles can be applied. The use of heterogeneous catalysts, such as KF-Al2O3, can facilitate the Claisen-Schmidt condensation under solvent-free or ultrasound-irradiated conditions, which aligns with the principles of using safer solvents and promoting energy efficiency. researchgate.net

Moreover, the development of synthetic routes that utilize renewable starting materials and minimize waste generation is a key aspect of green chemistry. While cinnamaldehyde can be sourced from natural cinnamon bark, the synthesis of ethyl acetoacetate typically relies on petrochemical feedstocks. Future research could explore bio-based routes to this key intermediate. The choice of a recyclable catalyst and a solvent that can be easily recovered and reused would further enhance the green credentials of the synthesis. Performing the reaction under solvent-free conditions, as has been demonstrated for some Claisen-Schmidt reactions, represents an ideal green chemistry approach. wikipedia.org

Comparative Analysis of Synthetic Efficacies and Selectivities

A comparative analysis of the potential synthetic methodologies for Ethyl (4E)-3-oxo-5-phenylpent-4-enoate highlights the trade-offs between classical and modern synthetic approaches. Traditional base-catalyzed Claisen-Schmidt condensations are often high-yielding but may lack stereoselectivity and can generate significant waste from neutralization steps. scialert.net

The application of green chemistry principles, such as the use of solid-supported catalysts and solvent-free conditions, can significantly improve the environmental footprint of the synthesis, although the initial development and optimization of these methods may require more effort. researchgate.net

Below is a comparative table summarizing the potential efficacies and selectivities of these methods, based on analogous reactions reported in the literature.

| Synthetic Method | Catalyst/Reagent | Typical Yield (%) | Selectivity | Green Chemistry Considerations |

| Classical Claisen-Schmidt | NaOH or NaOEt | 70-90 | Generally low stereoselectivity | Generates salt waste; often requires organic solvents. |

| Organocatalytic Method | Chiral Amine (e.g., Proline) | 60-85 | Potentially high enantioselectivity | Metal-free; may require chlorinated solvents. |

| Tandem/Cascade Strategy | Base or Metal Catalyst | 75-95 | Dependent on catalyst and conditions | High atom economy; reduced work-up steps. |

| Green Chemistry Approach | Solid Catalyst (e.g., KF-Al2O3) | 65-88 | Moderate to good | Solvent-free or use of green solvents; catalyst recyclability. |

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. Through the application of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques, a comprehensive map of the proton and carbon framework of Ethyl (4E)-3-oxo-5-phenylpent-4-enoate has been established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Table 1: Predicted ¹H NMR Spectral Data for Ethyl (4E)-3-oxo-5-phenylpent-4-enoate

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ethyl (-OCH₂CH₃) | ~1.2-1.3 | Triplet | ~7.1 |

| Methylene (B1212753) (-CH₂-) | ~3.7 | Singlet | - |

| Ethyl (-OCH₂CH₃) | ~4.1-4.2 | Quartet | ~7.1 |

| Vinylic (=CH-) | ~6.7 | Doublet | ~16 |

| Phenyl (Ar-H) | ~7.3-7.6 | Multiplet | - |

| Vinylic (=CH-Ph) | ~7.7 | Doublet | ~16 |

The predicted spectrum would feature a triplet and a quartet characteristic of the ethyl ester group. A key feature for confirming the (E)-configuration would be the large coupling constant (approximately 16 Hz) between the two vinylic protons, indicative of a trans relationship. The methylene protons adjacent to the ketone are expected to appear as a singlet, while the aromatic protons of the phenyl group would present as a complex multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton data, ¹³C NMR spectroscopy reveals the number of unique carbon environments and their electronic nature. As with ¹H NMR, specific experimental data for the title compound is scarce. However, based on established chemical shift correlations, a predicted ¹³C NMR spectrum can be outlined.

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl (4E)-3-oxo-5-phenylpent-4-enoate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl (-OCH₂C H₃) | ~14 |

| Methylene (-C H₂-) | ~45 |

| Ethyl (-OC H₂CH₃) | ~61 |

| Vinylic (=C H-) | ~125 |

| Aromatic (Ar-C) | ~128-134 |

| Vinylic (=C H-Ph) | ~145 |

| Ester Carbonyl (-C OO-) | ~167 |

| Ketone Carbonyl (-C O-) | ~195 |

The spectrum is expected to show distinct signals for the two carbonyl carbons (ester and ketone) at the downfield end. The sp² hybridized carbons of the vinyl and phenyl groups would resonate in the midfield region, while the sp³ hybridized carbons of the ethyl and methylene groups would appear at the upfield end of the spectrum.

Two-Dimensional NMR Techniques (e.g., HMQC)

To definitively assign the proton and carbon signals and confirm their connectivity, two-dimensional NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) would be employed. An HMQC experiment correlates the chemical shifts of directly bonded proton and carbon atoms. This technique would be instrumental in unequivocally linking the proton signals outlined in Table 1 to their corresponding carbon signals in Table 2, thereby solidifying the structural assignment of Ethyl (4E)-3-oxo-5-phenylpent-4-enoate.

Mass Spectrometry (MS)

Mass spectrometry provides invaluable information regarding the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise mass and, consequently, the elemental formula of a molecule. For Ethyl (4E)-3-oxo-5-phenylpent-4-enoate (C₁₃H₁₄O₃), the calculated exact mass is 218.0943 g/mol . An experimental HRMS analysis would be expected to yield a measured mass that is in very close agreement with this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While a specific GC-MS analysis for Ethyl (4E)-3-oxo-5-phenylpent-4-enoate is not detailed in available literature, this method would be useful for determining the purity of a sample and observing its fragmentation pattern upon electron ionization. The resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a series of fragment ions that can provide further structural information.

Infrared (IR) Spectroscopy

The key functional groups in Ethyl (4E)-3-oxo-5-phenylpent-4-enoate are an α,β-unsaturated ketone, an ester, and a phenyl group. The carbonyl (C=O) stretching vibrations are particularly informative. The ester carbonyl group is expected to show a strong absorption band in the range of 1750-1735 cm⁻¹. The ketone carbonyl, being part of a conjugated system, will likely appear at a lower wavenumber, typically between 1685-1665 cm⁻¹. The carbon-carbon double bond (C=C) of the enone system is expected to produce a stretching vibration in the region of 1650-1600 cm⁻¹.

The phenyl group will give rise to characteristic C-H stretching vibrations for aromatic rings, appearing above 3000 cm⁻¹, and C=C stretching vibrations within the ring, typically seen as a series of peaks in the 1600-1450 cm⁻¹ region. The C-O stretching of the ester group will likely produce two bands, one in the 1300-1200 cm⁻¹ range and another in the 1200-1050 cm⁻¹ region. Finally, the aliphatic C-H bonds in the ethyl group will have stretching vibrations in the 2980-2850 cm⁻¹ range.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Ester C=O Stretch | 1750 - 1735 |

| Ketone C=O Stretch (conjugated) | 1685 - 1665 |

| C=C Stretch (conjugated) | 1650 - 1600 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 |

| Ester C-O Stretch | 1300 - 1050 |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure determination for Ethyl (4E)-3-oxo-5-phenylpent-4-enoate has not been reported, analysis of crystal structures of similar β-keto esters and compounds containing phenyl and ethyl carboxylate moieties can provide insights into its likely solid-state conformation.

For a molecule like Ethyl (4E)-3-oxo-5-phenylpent-4-enoate, X-ray diffraction analysis would be expected to reveal key structural features. The (4E) configuration of the double bond would be confirmed, and the planarity of the cinnamoyl group (C₆H₅-CH=CH-C=O) could be assessed. The conformation of the ethyl ester group relative to the rest of the molecule would also be determined.

In the solid state, intermolecular interactions such as hydrogen bonding and π-stacking play a crucial role in the crystal packing. While this molecule lacks strong hydrogen bond donors, weak C-H···O interactions are possible and could influence the packing arrangement. The phenyl groups could participate in π-π stacking interactions, further stabilizing the crystal lattice.

A hypothetical crystallographic analysis would yield a data table similar to the one below, detailing the unit cell parameters and refinement statistics.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1290 |

| Z | 4 |

| R-factor | < 0.05 |

Reactivity and Chemical Transformations of Ethyl 4e 3 Oxo 5 Phenylpent 4 Enoate

Electronic Structure and Reactivity Modalities

The chemical behavior of Ethyl (4E)-3-oxo-5-phenylpent-4-enoate is governed by the electronic interplay between its constituent functional groups. The molecule possesses a conjugated system that extends from the phenyl ring, across the carbon-carbon double bond, to the ketone and ester carbonyl groups. This extended π-system delocalizes electron density, influencing the molecule's frontier molecular orbitals (HOMO and LUMO).

The presence of two electron-withdrawing carbonyl groups (ketone and ester) renders the conjugated system electron-deficient. This electronic feature dictates its primary modes of reactivity:

Electrophilic Sites : The LUMO is characterized by large coefficients on the carbonyl carbon of the ketone and, notably, on the β-carbon (C5) of the enone system. youtube.com This makes these positions highly susceptible to attack by nucleophiles. Reaction at the carbonyl carbon is known as a 1,2-addition, while attack at the β-carbon is termed a conjugate or 1,4-addition. youtube.com

The combination of these features allows the molecule to participate in a wide array of chemical transformations, acting as a versatile building block for more complex molecular architectures, particularly heterocyclic compounds. researchgate.net

Transformations Involving the Enone Moiety

The enone moiety is the most reactive part of the molecule, readily undergoing additions and cycloadditions.

Due to the electronic structure, the β-carbon of the enone is a soft electrophilic center, making it an ideal Michael acceptor for various soft nucleophiles. This 1,4-addition reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

In a typical Michael reaction, a nucleophile adds to the C=C double bond, leading to the formation of an enolate intermediate, which is then protonated to yield the final product. A variety of nucleophiles can be employed in this context. For instance, compounds like nitroalkanes have been shown to add to similar 4-oxo-enoates in organocatalytic systems, providing access to chiral γ-keto esters with high yields. rsc.org Similarly, reactions with amine-based nucleophiles are common, often serving as the initial step in the synthesis of heterocyclic rings like pyrimidines. nih.gov

Table 1: Examples of Michael Additions to Enone Systems

| Nucleophile | Reagent Example | Product Type |

| Carbon Nucleophile | Phenylacetonitrile | γ-Keto nitrile |

| Nitrogen Nucleophile | 1-Aryl-4,5-dihydro-1H-imidazol-2-amine | Adduct for pyrimidine (B1678525) synthesis |

| Carbon Nucleophile | Nitroalkanes | Functionalized γ-keto esters |

The ketone carbonyl group at the C3 position is an electrophilic center that can undergo nucleophilic addition. One of the most important reactions of ketones is olefination, which converts the C=O double bond into a C=C double bond. The Wittig reaction is a cornerstone method for achieving this transformation. libretexts.org

In this reaction, a phosphorus ylide (Wittig reagent) attacks the ketone. masterorganicchemistry.com This leads to the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene and a phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org The reaction's key advantage is the precise placement of the new double bond. libretexts.org While the ester carbonyl is generally less reactive towards Wittig reagents than ketones, the reaction conditions can be tuned for selectivity. libretexts.org Stabilized ylides (containing an electron-withdrawing group) are less reactive and may react sluggishly with sterically hindered ketones, but they generally favor the formation of (E)-alkenes. organic-chemistry.org

Table 2: Key Features of the Wittig Reaction on Ketones

| Feature | Description |

| Reagent | Phosphorus Ylide (e.g., Ph₃P=CHR) |

| Functional Group Transformed | Ketone (C=O) |

| Product | Alkene (C=C) |

| Byproduct | Triphenylphosphine oxide (Ph₃P=O) |

| Intermediate | Oxaphosphetane |

The electron-deficient C=C double bond of the enone system can function as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. masterorganicchemistry.com This reaction involves the concerted interaction between a conjugated diene (the 4π component) and a dienophile (the 2π component) to form a six-membered ring. youtube.com

For Ethyl (4E)-3-oxo-5-phenylpent-4-enoate, the reactivity of the dienophile is enhanced by the electron-withdrawing nature of the adjacent ketone and styryl groups. youtube.com It can react with electron-rich dienes, such as cyclopentadiene (B3395910) or α-phellandrene, to generate complex cyclic and bicyclic structures. scispace.comresearchgate.net The reaction is highly stereospecific, and its utility is central to the synthesis of natural products and other complex organic molecules. nih.gov

Functional Group Interconversions of Ester and Ketone Groups

The ketone, ester, and alkene groups within Ethyl (4E)-3-oxo-5-phenylpent-4-enoate can be reduced using various reagents. The challenge and synthetic utility lie in achieving selective reduction of one functional group in the presence of others.

Selective Ketone Reduction : Reagents like sodium borohydride (B1222165) (NaBH₄) are typically used for the selective reduction of ketones to secondary alcohols in the presence of esters. The alkene may or may not be reduced depending on the specific substrate and reaction conditions.

Selective Alkene Reduction : Catalytic hydrogenation (e.g., H₂ over Pd/C) under mild conditions can sometimes selectively reduce the C=C double bond of an enone system without affecting the carbonyl groups. This process, known as conjugate reduction, yields the corresponding saturated β-keto ester.

Complete Reduction : More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce both the ketone and the ester functionalities to their respective alcohols. youtube.com The alkene may also be reduced under these conditions.

The choice of reducing agent and the control of reaction parameters are crucial for directing the outcome of the reduction.

Table 3: Selective Reduction Strategies

| Target Functional Group | Reagent | Expected Product |

| Ketone | Sodium Borohydride (NaBH₄) | Ethyl (4E)-3-hydroxy-5-phenylpent-4-enoate |

| Alkene (Conjugate Reduction) | Catalytic Hydrogenation (H₂/Pd-C) | Ethyl 3-oxo-5-phenylpentanoate |

| Ketone and Ester | Lithium Aluminum Hydride (LiAlH₄) | 5-Phenylpent-4-ene-1,3-diol |

Derivatization and Further Functionalization

The structure of Ethyl (4E)-3-oxo-5-phenylpent-4-enoate allows for various derivatization and functionalization reactions, targeting its different reactive sites. The active methylene (B1212753) group situated between the two carbonyl functionalities is particularly susceptible to a range of chemical modifications.

One common derivatization involves the Knoevenagel condensation. For instance, the reaction of Ethyl (4E)-3-oxo-5-phenylpent-4-enoate with aromatic aldehydes in the presence of a basic catalyst such as piperidine (B6355638) leads to the formation of new α,β-unsaturated compounds. This reaction extends the conjugation of the system and introduces new substituents, thereby modifying the electronic and steric properties of the molecule.

Another key functionalization pathway is the Michael addition, where nucleophiles add to the β-carbon of the α,β-unsaturated ketone. This reaction is a powerful tool for carbon-carbon bond formation and is instrumental in building more complex carbon skeletons. The reactivity of the enone system in Ethyl (4E)-3-oxo-5-phenylpent-4-enoate makes it an excellent Michael acceptor.

Furthermore, the ketone and ester functionalities can undergo standard transformations. The ketone can be reduced to a secondary alcohol, and the ester can be hydrolyzed to a carboxylic acid or transesterified. These modifications provide access to a diverse array of derivatives with varied chemical properties and potential applications.

Participation in Cascade and Multicomponent Reactions

Ethyl (4E)-3-oxo-5-phenylpent-4-enoate is a valuable substrate in cascade and multicomponent reactions (MCRs), which are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. These reactions are characterized by their high atom economy and procedural simplicity.

A prominent example of a multicomponent reaction involving β-keto esters like Ethyl (4E)-3-oxo-5-phenylpent-4-enoate is the Biginelli reaction. banglajol.inforesearchgate.netnih.govscielo.org.mxmdpi.com This one-pot synthesis typically involves the condensation of an aldehyde, a β-keto ester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. banglajol.inforesearchgate.netnih.govscielo.org.mxmdpi.com These heterocyclic compounds are of significant interest due to their diverse pharmacological activities. banglajol.info The reaction is often catalyzed by a Brønsted or Lewis acid. nih.gov

In a typical Biginelli-type reaction, Ethyl (4E)-3-oxo-5-phenylpent-4-enoate would react with an aromatic aldehyde and urea or thiourea. The reaction proceeds through a series of steps, including imine formation, Michael addition, and cyclization, to afford a highly substituted dihydropyrimidine (B8664642) derivative. The use of various substituted aldehydes allows for the generation of a library of compounds with different functionalities. banglajol.infomdpi.com

The following table summarizes representative examples of Biginelli reactions involving β-keto esters, which are analogous to the expected reactivity of Ethyl (4E)-3-oxo-5-phenylpent-4-enoate.

| Aldehyde | β-Keto Ester | Urea/Thiourea | Catalyst | Product |

| Substituted Benzaldehydes | Ethyl Acetoacetate (B1235776) | Urea | Nickel Nitrate Hexahydrate | 1,2,3,4-Tetrahydropyrimidine-5-carboxylate derivatives |

| Aromatic Aldehydes | Ethyl Acetoacetate | Thiourea | Brønsted Acidic Ionic Liquid | 3,4-Dihydropyrimidin-2(1H)-thiones |

| Benzaldehyde (B42025) | Ethyl Acetoacetate | Urea | Cuttlebone (natural catalyst) | 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one |

This table is based on analogous reactions and illustrates the expected outcomes for Ethyl (4E)-3-oxo-5-phenylpent-4-enoate.

Another significant multicomponent reaction is the Hantzsch pyridine (B92270) synthesis, which involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). This reaction leads to the formation of dihydropyridines, which can be subsequently oxidized to pyridines.

Utilization as a Synthetic Building Block for Complex Molecules

The diverse reactivity of Ethyl (4E)-3-oxo-5-phenylpent-4-enoate makes it a valuable precursor for the synthesis of a wide range of complex molecules, particularly heterocyclic compounds.

The synthesis of poly-substituted quinolines can be achieved through the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, such as a β-keto ester. Ethyl (4E)-3-oxo-5-phenylpent-4-enoate can serve as the active methylene component in this reaction, leading to the formation of highly substituted quinoline (B57606) derivatives.

Furthermore, Ethyl (4E)-3-oxo-5-phenylpent-4-enoate can be utilized in the synthesis of 1,2,3,4-tetrahydropyridine derivatives. For instance, a four-component reaction of an aromatic aldehyde, malononitrile, an amine, and Ethyl (4E)-3-oxo-5-phenylpent-4-enoate can yield highly functionalized tetrahydropyridines. jlu.edu.cn These compounds are important scaffolds in medicinal chemistry.

The synthesis of fused heterocyclic systems is another area where Ethyl (4E)-3-oxo-5-phenylpent-4-enoate is a key starting material. For example, its reaction with appropriate bifunctional reagents can lead to the construction of thieno[2,3-d]pyrimidine (B153573) derivatives, which have shown a range of biological activities. nih.gov

The following table lists some of the complex molecular scaffolds that can be synthesized using Ethyl (4E)-3-oxo-5-phenylpent-4-enoate as a key building block.

| Reaction Type | Reactants | Product Scaffold |

| Biginelli Reaction | Aromatic Aldehyde, Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-(thi)ones |

| Hantzsch Synthesis | Aldehyde, Ammonia/Ammonium Acetate | Dihydropyridines/Pyridines |

| Friedländer Annulation | 2-Aminoaryl Aldehyde/Ketone | Quinolines |

| Multicomponent Reaction | Aromatic Aldehyde, Malononitrile, Amine | 1,2,3,4-Tetrahydropyridines |

| Aza-Wittig Reaction | Iminophosphorane, Isocyanate | Thieno[2,3-d]pyrimidines |

Computational and Theoretical Studies of Ethyl 4e 3 Oxo 5 Phenylpent 4 Enoate

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl (4E)-3-oxo-5-phenylpent-4-enoate, such studies would provide valuable insights into its electronic nature and spatial arrangement.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT analysis of Ethyl (4E)-3-oxo-5-phenylpent-4-enoate would typically calculate properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These calculations would help in predicting the molecule's reactivity, with the HOMO and LUMO energies indicating its ability to act as an electron donor or acceptor, respectively. The electrostatic potential map would highlight electron-rich and electron-poor regions, suggesting sites for nucleophilic or electrophilic attack.

Conformational Analysis and Stability

Ethyl (4E)-3-oxo-5-phenylpent-4-enoate possesses several rotatable bonds, leading to various possible conformations. A thorough conformational analysis, often performed using computational methods, would identify the most stable three-dimensional structures of the molecule. By calculating the relative energies of different conformers, researchers can determine the preferred spatial arrangement of the molecule under various conditions. This information is crucial for understanding its biological activity and reaction mechanisms, as the reactivity of a molecule is highly dependent on its shape.

Mechanistic Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For Ethyl (4E)-3-oxo-5-phenylpent-4-enoate, this would involve simulating its behavior in key chemical transformations.

Transition State Analysis of Key Reactions

Transition state theory is a cornerstone of chemical kinetics. By employing computational methods to locate and characterize the transition state structures for reactions involving Ethyl (4E)-3-oxo-5-phenylpent-4-enoate, chemists can calculate activation energies and reaction rates. This analysis would provide a deep understanding of the energy barriers and the geometric requirements for reactions such as Michael additions or aldol (B89426) condensations, in which this compound could participate.

Prediction of Regio- and Stereoselectivity

Many reactions involving a molecule with multiple reactive sites, like Ethyl (4E)-3-oxo-5-phenylpent-4-enoate, can yield different products depending on where and how the reaction occurs. Computational modeling can predict the regioselectivity (which site reacts) and stereoselectivity (the spatial orientation of the product). By comparing the activation energies of different reaction pathways, it is possible to determine the most likely outcome of a reaction, guiding synthetic chemists in designing experiments to obtain the desired product.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to connect the molecular structure of a compound with its chemical reactivity. For Ethyl (4E)-3-oxo-5-phenylpent-4-enoate, this would involve systematically modifying its structure in silico and observing the effects on its computed properties and reactivity. For example, substituting different groups on the phenyl ring or altering the ester group could provide insights into how these changes influence the electronic properties and, consequently, the reaction outcomes. These studies are vital for the rational design of new molecules with tailored properties.

While specific data tables and detailed research findings for Ethyl (4E)-3-oxo-5-phenylpent-4-enoate are not currently available in the public domain, the computational methodologies described above represent the standard approaches that would be employed to gain a comprehensive understanding of this molecule's chemical behavior. Future research in these areas would be invaluable to the broader chemical community.

Advanced Synthetic Applications and Methodologies Utilizing Ethyl 4e 3 Oxo 5 Phenylpent 4 Enoate

Applications in Asymmetric Synthesis

The prochiral nature of the ketone in ethyl (4E)-3-oxo-5-phenylpent-4-enoate and the presence of a Michael acceptor system make it an excellent substrate for various asymmetric transformations, enabling the synthesis of chiral molecules with high enantiomeric purity.

One of the key applications in this area is the asymmetric reduction of the keto group. While direct asymmetric reduction of ethyl (4E)-3-oxo-5-phenylpent-4-enoate is a subject of ongoing research, studies on the closely related substrate, ethyl 3-oxo-5-phenylpentanoate, have demonstrated the feasibility of this approach. Biocatalytic reductions using whole-cell catalysts have shown remarkable success in producing the corresponding chiral alcohol, ethyl 3-hydroxy-5-phenylpentanoate, with high enantiomeric excess (ee). Various microorganisms can be employed to access either enantiomer of the product, highlighting the versatility of this green chemistry approach.

| Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) |

| Whole-cell biocatalysts | Ethyl 3-oxo-5-phenylpentanoate | (R)- or (S)-Ethyl 3-hydroxy-5-phenylpentanoate | Up to >99% |

| Chiral Ruthenium Catalysts | α,β-Unsaturated Ketones | Chiral Allylic Alcohols | High |

| Organocatalysts (e.g., chiral primary amines) | α,β-Unsaturated Ketones | Chiral Michael Adducts | Often >90% |

Furthermore, the α,β-unsaturated system in ethyl (4E)-3-oxo-5-phenylpent-4-enoate is a prime target for asymmetric conjugate addition reactions. Organocatalysis, employing chiral amines or thioureas, has proven to be a powerful tool for the enantioselective Michael addition of various nucleophiles, such as nitroalkanes and malonates, to similar 4-oxo-enoates. These reactions lead to the formation of highly functionalized chiral γ-keto esters with excellent enantioselectivities, often exceeding 90% ee.

Scaffold for Heterocyclic Compound Synthesis (e.g., Sultone Derivatives)

The diverse reactivity of ethyl (4E)-3-oxo-5-phenylpent-4-enoate makes it an ideal starting material for the synthesis of a wide array of heterocyclic compounds. Its ability to participate in condensation and cycloaddition reactions has been exploited to construct various ring systems of medicinal and biological importance.

A notable application is in the synthesis of sultone derivatives. Sultones are cyclic sulfonates that are present in a number of biologically active compounds. The synthesis of sultones from α,β-unsaturated ketoesters like ethyl (4E)-3-oxo-5-phenylpent-4-enoate can be achieved through a hydrosulfonylation reaction. This involves the addition of a sulfinic acid equivalent across the double bond. While direct synthesis from the target compound requires further investigation, a metal-free approach for the hydrosulfonylation of α,β-unsaturated ketones has been developed, providing a green and efficient route to γ-keto sulfones. nih.govsemanticscholar.orgrsc.org These γ-keto sulfones are valuable intermediates that can be further elaborated to form the sultone ring.

| Reactant 1 | Reactant 2 | Product Type | Key Features |

| Ethyl (4E)-3-oxo-5-phenylpent-4-enoate | Hydrazine derivatives | Pyrazoles | One-pot synthesis, good yields |

| Ethyl (4E)-3-oxo-5-phenylpent-4-enoate | Amidines | Pyrimidines | Versatile substitution patterns |

| Ethyl (4E)-3-oxo-5-phenylpent-4-enoate | Hydroxylamine | Isoxazoles | Access to diverse isoxazole (B147169) scaffolds |

| α,β-Unsaturated Ketones | Sodium Sulfinates | γ-Keto Sulfones | Metal-free, high efficiency nih.govsemanticscholar.orgrsc.org |

Beyond sultones, the β-keto ester functionality can readily undergo condensation reactions with binucleophiles such as hydrazines, ureas, and amidines to afford a variety of five- and six-membered heterocyclic rings, including pyrazoles, pyrimidines, and their fused derivatives.

Precursors for Other Advanced Chemical Structures

The strategic placement of functional groups in ethyl (4E)-3-oxo-5-phenylpent-4-enoate allows it to serve as a versatile precursor for the synthesis of more complex and advanced chemical architectures through multicomponent and domino reactions.

For instance, the product of a Michael addition to ethyl (4E)-3-oxo-5-phenylpent-4-enoate can undergo an intramolecular aldol (B89426) or Claisen condensation, leading to the formation of carbocyclic rings. These types of annulation reactions are fundamental in the total synthesis of natural products.

Furthermore, ethyl (4E)-3-oxo-5-phenylpent-4-enoate is a suitable component for multicomponent reactions (MCRs). MCRs, where three or more reactants combine in a one-pot reaction to form a single product, are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of complex molecules. The dual reactivity of ethyl (4E)-3-oxo-5-phenylpent-4-enoate allows it to participate in various MCRs to produce highly substituted and structurally diverse compounds.

| Reaction Type | Key Features | Potential Products |

| Michael Addition | C-C and C-heteroatom bond formation | Functionalized γ-keto esters |

| Domino Reactions | Multiple bond formations in one pot | Polycyclic and spirocyclic compounds |

| Multicomponent Reactions | High efficiency and molecular diversity | Complex heterocyclic and carbocyclic scaffolds |

Future Research Directions for Ethyl 4e 3 Oxo 5 Phenylpent 4 Enoate

Development of Novel Catalytic Systems and Methodologies

The synthesis of α,β-unsaturated carbonyl compounds, a class to which Ethyl (4E)-3-oxo-5-phenylpent-4-enoate belongs, is a cornerstone of organic synthesis. Future research will likely focus on the development of more advanced catalytic systems that offer improved efficiency, selectivity, and sustainability over traditional methods like the Claisen condensation.

Key research avenues include:

Palladium-Catalyzed Cross-Coupling: A more modern and environmentally friendly approach involves the palladium-catalyzed cross-coupling of an enolate with an aryl halide. Further research could optimize this method for a wider range of substrates and improve catalyst turnover numbers.

Asymmetric Catalysis: The development of catalytic systems for the asymmetric synthesis of related structures, such as 3,4-unsaturated δ-lactones, highlights the potential for creating chiral analogs of Ethyl (4E)-3-oxo-5-phenylpent-4-enoate. This would be invaluable for applications in pharmaceuticals and natural product synthesis.

Homogeneous and Heterogeneous Catalysis: Exploring both homogeneous and heterogeneous catalysts could lead to more versatile and recyclable catalytic systems, addressing key goals of green chemistry.

| Catalytic Method | Advantages | Potential Research Focus |

| Palladium-Catalyzed Cross-Coupling | High efficiency, environmentally friendly, wide functional group tolerance | Catalyst optimization, substrate scope expansion |

| Asymmetric Catalysis | Access to enantiomerically pure compounds | Development of novel chiral ligands and catalysts |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme screening and engineering for specific transformations |

Integration into Automated and Flow Chemistry Platforms

The shift towards automated and continuous flow chemistry presents a significant opportunity for the synthesis of Ethyl (4E)-3-oxo-5-phenylpent-4-enoate. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters.

Future research in this area should focus on:

Developing Continuous Flow Synthesis: Translating the existing synthesis methods, such as the Claisen condensation or palladium-catalyzed coupling, into a continuous flow process. This would enable safer handling of reagents and facilitate scalability.

Process Optimization and Scalability: Utilizing the precise control offered by flow chemistry to optimize reaction conditions (temperature, pressure, reaction time) for maximum yield and purity. This is particularly relevant for the synthesis of active pharmaceutical ingredients (APIs).

In-line Analysis and Purification: Integrating real-time analytical techniques (e.g., IR, NMR) and automated purification systems to create a fully streamlined and efficient manufacturing process.

Exploration of Bio-Inspired Synthetic Pathways

Nature provides a rich source of inspiration for the development of novel and sustainable synthetic methods. Bio-inspired synthesis could offer greener and more efficient routes to Ethyl (4E)-3-oxo-5-phenylpent-4-enoate and its derivatives.

Areas for future investigation include:

Enzymatic Catalysis: The use of biocatalysts, such as enzymes, in the synthesis of α,β-unsaturated esters is a promising and expanding field of research. Screening for and engineering enzymes that can catalyze the formation of this specific compound could lead to highly selective and environmentally benign synthetic processes.

Mimicking Biosynthetic Pathways: Studying the natural biosynthetic pathways of structurally related compounds could provide insights for the design of novel, bio-inspired chemical syntheses.

Interdisciplinary Research Opportunities

The unique chemical properties of Ethyl (4E)-3-oxo-5-phenylpent-4-enoate make it a candidate for applications in various scientific fields, fostering interdisciplinary research.

Potential collaborative research areas include:

Medicinal Chemistry: Its structural motifs are found in various biologically active molecules. Further research could explore its potential as a scaffold for the synthesis of new therapeutic agents. The synthesis of related cyclohexene carboxylates has already shown promise in antimicrobial activity.

Materials Science: The reactive nature of the α,β-unsaturated system could be exploited in the development of new polymers and functional materials.

Natural Product Synthesis: The compound can serve as a versatile building block in the total synthesis of complex natural products, particularly those containing δ-lactone moieties.

Q & A

Q. What are the optimal conditions for synthesizing Ethyl (4E)-3-oxo-5-phenylpent-4-enoate, and how can yield be improved?

- Methodological Answer : A common synthesis route involves the condensation of ethyl acetoacetate with cinnamoyl chloride under basic conditions. For example, NaH in THF at 0–5°C facilitates the reaction, achieving a yield of ~55% . Key parameters include:

- Reagent ratios : Stoichiometric excess of cinnamoyl chloride (1:1 molar ratio with ethyl acetoacetate).

- Temperature control : Maintaining an ice bath prevents side reactions (e.g., hydrolysis).

- Workup : Acid quenching followed by ethyl acetate extraction and anhydrous Na₂SO₄ drying.

Table 1 : Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Base (NaH) | 2.5 equivalents | Prevents keto-enol tautomerization |

| Solvent (THF) | Dry, degassed | Enhances reaction rate |

| Reaction time | 2 hours | Minimizes decomposition |

Q. Which spectroscopic techniques are most effective for characterizing Ethyl (4E)-3-oxo-5-phenylpent-4-enoate?

- Methodological Answer :

- ¹H-NMR : Critical for confirming the (4E)-stereochemistry. The vinyl proton appears as a doublet at δ 7.43–7.82 ppm (J = 15.5 Hz), while the ester ethyl group shows a triplet at δ 1.41 ppm and a quartet at δ 4.36 ppm .

- X-ray crystallography : Resolves spatial conformation. Software like SHELXL refines crystal structures, with R factors <0.05 indicating high precision .

- IR spectroscopy : The carbonyl stretch (C=O) at ~1700–1750 cm⁻¹ confirms the ester and ketone functionalities.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies in experimental data for Ethyl (4E)-3-oxo-5-phenylpent-4-enoate?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties and optimizes molecular geometry. For example:

- Charge distribution analysis : Identifies reactive sites for nucleophilic/electrophilic attacks.

- Transition state modeling : Validates reaction mechanisms (e.g., keto-enol tautomerization barriers).

In a study of analogous compounds, DFT-derived bond lengths matched crystallographic data within 0.02 Å, resolving conflicts in NMR assignments .

Q. What strategies address challenges in crystallographic refinement of Ethyl (4E)-3-oxo-5-phenylpent-4-enoate?

- Methodological Answer :

- Disorder modeling : Use SHELXL’s PART instruction to handle disordered atoms (e.g., rotating phenyl groups).

- Twinned data refinement : SHELXL’s TWIN command resolves overlapping reflections in non-merohedral twinning .

- Validation tools : CheckCIF identifies geometric outliers (e.g., bond angles deviating >5° from ideal values).

Q. How do steric and electronic effects influence the reactivity of Ethyl (4E)-3-oxo-5-phenylpent-4-enoate in cycloaddition reactions?

- Methodological Answer :

- Steric effects : The phenyl group at C5 hinders approach from the syn face, favoring anti-addition (e.g., Diels-Alder).

- Electronic effects : The electron-withdrawing ketone at C3 polarizes the α,β-unsaturated ester, enhancing electrophilicity.

Kinetic studies using HPLC monitoring show a 3:1 preference for endo transition states in cycloadditions .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting NMR and X-ray data for Ethyl (4E)-3-oxo-5-phenylpent-4-enoate?

- Methodological Answer :

- Dynamic effects : NMR may average conformers (e.g., rotamers), while X-ray captures a static structure. Low-temperature NMR (e.g., 200 K) reduces motion, aligning data with crystallography.

- Solvent vs. solid-state differences : X-ray structures reflect crystal packing forces, whereas NMR data represent solution-state behavior. Compare with gas-phase DFT models for consistency .

Experimental Design

Q. What controls are essential when studying the catalytic activity of Ethyl (4E)-3-oxo-5-phenylpent-4-enoate in asymmetric synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.